

An In-depth Technical Guide to 2-[(2-Aminophenyl)thio]acetamide

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Compound of Interest

Compound Name: 2-[(2-Aminophenyl)thio]acetamide

Cat. No.: B1270640

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This technical guide provides a comprehensive overview of **2-[(2-Aminophenyl)thio]acetamide**, including its chemical identifiers, synthesis protocols, and potential biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identification and Properties

2-[(2-Aminophenyl)thio]acetamide is a research chemical with the molecular formula C8H10N2OS.^[1] Key identifiers and properties are summarized below for quick reference.

Property	Value	Source
IUPAC Name	2-[(2-aminophenyl)sulfanyl]acetamide	[2]
CAS Number	90271-33-3	[1]
Molecular Weight	182.25 g/mol	[1]
Molecular Formula	C8H10N2OS	[1]
InChI Key	GRBIEJPSAPBNSK-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>C1=CC=C(C(=C1)N)SCC(=O)N</chem>	[1]
Physical Form	Powder or crystals	[2]
Purity	Typically 97%	[2]

Synthesis and Experimental Protocols

The synthesis of **2-[(2-Aminophenyl)thio]acetamide** is typically achieved through the S-alkylation of 2-aminothiophenol with 2-chloroacetamide. A general experimental protocol is detailed below.

Materials:

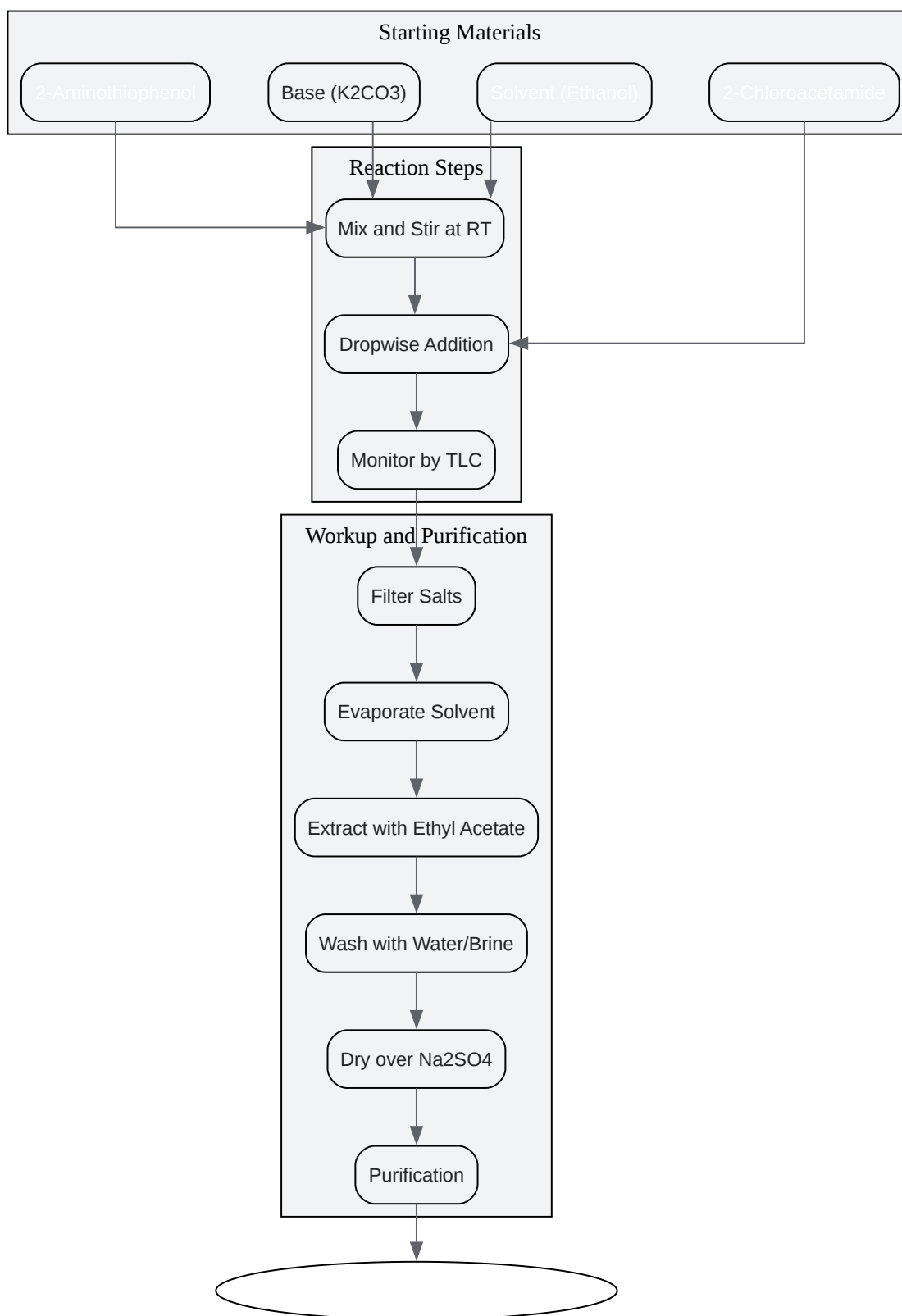
- 2-Aminothiophenol
- 2-Chloroacetamide
- Potassium Carbonate (or a similar base)
- Ethanol (or another suitable solvent)
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-aminothiophenol (1 equivalent) in ethanol.
- Add potassium carbonate (1.5 equivalents) to the solution.
- Stir the resulting mixture at room temperature for approximately 15-20 minutes.
- Add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture.
- Continue stirring at room temperature, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the remaining residue in ethyl acetate and wash it with water and then with a brine solution.
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Potential Byproducts: During the synthesis, several byproducts can be formed. These include oxidation products such as 2-[(2-aminophenyl)sulfinyl]acetamide and 2-[(2-aminophenyl)sulfonyl]acetamide. Cyclization of 2-aminothiophenol can also lead to benzothiazole derivatives. Additionally, N-acylation of the starting material can occur, resulting in N-(2-mercaptophenyl)-2-chloroacetamide.



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A general workflow for the synthesis of **2-[(2-Aminophenyl)thio]acetamide**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **2-[(2-Aminophenyl)thio]acetamide** is limited in the provided search results, the activities of structurally related compounds can offer insights into its potential applications.

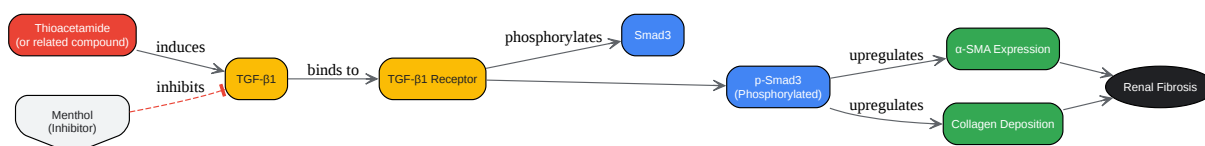
Anticancer Activity: Derivatives of acetamide have demonstrated potential as anticancer agents.[3] For instance, some acetamide derivatives induce apoptosis in human tumor cell lines.[3] Similarly, a wide array of thiourea derivatives, which share some structural similarities, exhibit potent anticancer activity by inhibiting key enzymes like protein tyrosine kinases and modulating signaling pathways involved in cancer progression, such as the MAPK signaling pathway.[3]

Other Biological Activities: Some acetamide derivatives have shown insecticidal activity. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has been studied for its effects against the cowpea aphid.[4]

Toxicity and Related Signaling Pathways: Thioacetamide, a structurally related compound, is known to induce liver and kidney damage.[5][6] Studies on thioacetamide-induced toxicity have implicated several signaling pathways:

- **p38/ERK Signaling Pathway:** Thioacetamide has been shown to activate the p38/ERK signaling pathway, which is involved in femoral damage.[5]
- **TGF- β 1/Smad3 Signaling Pathway:** This pathway is associated with renal fibrosis induced by thioacetamide.[6] Menthol has been shown to ameliorate these effects by downregulating this pathway.[6]
- **SIRT1/Nrf2 Signaling Pathway:** Menthol has also been found to upregulate this pathway, providing protective effects against thioacetamide-induced renal fibrosis.[6]

Given the structural relationship, it is plausible that **2-[(2-Aminophenyl)thio]acetamide** could interact with similar pathways.



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